2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one
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Description
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22BrN3O4S and its molecular weight is 516.41. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Agents
Quinazolinone derivatives have been synthesized and evaluated for their potential as H1-antihistaminic agents. These compounds, including 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, have shown significant protection against histamine-induced bronchospasm in in vivo models, suggesting their utility in developing new antihistaminic drugs with minimal sedative effects (Alagarsamy & Parthiban, 2013).
Anticonvulsant Agents
Research on quinazolinone derivatives has also explored their anticonvulsant potential. Certain synthesized thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been evaluated and compared to standard anticonvulsant drugs, identifying compounds with significant activity, which could lead to the development of new anticonvulsant medications (Archana, Srivastava, & Kumar, 2002).
Analgesic and Anti-inflammatory Activities
The synthesis of novel quinazolinone derivatives has been targeted towards evaluating their analgesic and anti-inflammatory activities. Studies have found certain derivatives to show promising results in analgesic and anti-inflammatory assays, indicating their potential for further development into therapeutic agents for pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Antimicrobial Activities
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Novel compounds in this class have shown good antimicrobial activities against various pathogens, highlighting the potential for the development of new antimicrobial agents (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Properties
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4S/c1-14-19(25-21(31-14)17-12-15(24)8-9-20(17)30-3)13-32-23-26-18-7-5-4-6-16(18)22(28)27(23)10-11-29-2/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMBGLHFMHBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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